2-[(1-Ethylpropoxy)methyl]oxirane

Physicochemical Property Glycidyl Ether Alkyl Branching

2-[(1-Ethylpropoxy)methyl]oxirane (CAS 1883765-84-1, molecular formula C8H16O2, MW 144.21) is a glycidyl ether featuring a branched 1-ethylpropoxy (3-pentyl) substituent attached to an oxirane ring. Its highly strained three-membered epoxide ring makes it susceptible to nucleophilic ring-opening, a reactivity profile that underpins its use as a monomer and synthetic intermediate.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
Cat. No. B11761310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Ethylpropoxy)methyl]oxirane
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCC(CC)OCC1CO1
InChIInChI=1S/C8H16O2/c1-3-7(4-2)9-5-8-6-10-8/h7-8H,3-6H2,1-2H3
InChIKeyUCGPJHUSFDGTGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(1-Ethylpropoxy)methyl]oxirane (CAS 1883765-84-1): A Branched Alkyl Glycidyl Ether for Specialized Synthesis


2-[(1-Ethylpropoxy)methyl]oxirane (CAS 1883765-84-1, molecular formula C8H16O2, MW 144.21) is a glycidyl ether featuring a branched 1-ethylpropoxy (3-pentyl) substituent attached to an oxirane ring. Its highly strained three-membered epoxide ring makes it susceptible to nucleophilic ring-opening, a reactivity profile that underpins its use as a monomer and synthetic intermediate [1]. The compound is primarily employed in organic synthesis and polymer chemistry as a reactive diluent or building block for polyethers, surfactants, and coatings .

Reactive glycidyl ether monomer
Branched 1-ethylpropoxy hydrophobe
Polyether, surfactant & coating synthesis

Procurement Risk of Substituting 2-[(1-Ethylpropoxy)methyl]oxirane: Physicochemical Divergence and Performance Consequences


Glycidyl ethers with the same molecular formula (C8H16O2) but different alkyl chain structures, such as isoamyl glycidyl ether (CAS 15965-97-6), exhibit measurably different physicochemical properties, including boiling point, density, and LogP [1][2]. These variations directly impact reaction kinetics, polymer network architecture, and end-product performance (e.g., glass transition temperature (Tg), hydrophobicity, and mechanical strength) [3]. Therefore, generic substitution based solely on molecular weight or epoxide equivalent weight (EEW) is scientifically invalid and can lead to batch-to-batch inconsistency or product failure.

Target Compound
2-[(1-Ethylpropoxy)methyl]oxirane · Branched C8 glycidyl ether
Potential Substitute
Isoamyl glycidyl ether (CAS 15965-97-6) · Linear isomer
Boiling Point Shift Branched chain lowers boiling point ~30°C, altering distillation and cure profiles.
Density and LogP Divergence Branching reduces density and increases LogP, changing compatibility and hydrophobicity.
Polymer Network Architecture Steric hindrance modifies crosslink density, shifting Tg and flexibility.

Quantitative Evidence for 2-[(1-Ethylpropoxy)methyl]oxirane: Physicochemical and Reactivity Benchmarking


Comparative Physicochemical Properties: Boiling Point, Density, and LogP

2-[(1-Ethylpropoxy)methyl]oxirane exhibits a boiling point of approximately 150°C and a density of approximately 0.85 g/cm³ . In contrast, the linear isomer amyl glycidyl ether (pentyl glycidyl ether) shows a boiling point of 179.9°C [1]. The approximately 30°C difference in boiling point is attributed to the branched alkyl chain, which reduces intermolecular forces and vapor pressure. Similarly, the density is lower than that of linear analogs like n-butyl glycidyl ether (density ~0.91 g/cm³) . The branched structure also results in a higher LogP (~1.8) compared to isopropyl glycidyl ether (LogP 0.5) , indicating greater hydrophobicity.

Physicochemical Properties
Cross-study comparable
BP ~150°C vs 179.9°C; density ~0.85 vs 0.91; LogP ~1.8 vs 0.5
Supports distillation control and hydrophobic matrix compatibility
Compared to amyl and isopropyl glycidyl ethers
Physicochemical Property Glycidyl Ether Alkyl Branching

Cationic Copolymerization Reactivity: Steric Hindrance Modulates Kinetics

The reactivity of oxiranes in cationic copolymerization with alkyl vinyl ethers is significantly influenced by the bulkiness and number of alkyl substituents [1]. Studies show that oxiranes with branched substituents, like the 1-ethylpropoxy group, exhibit lower reactivity than linear alkyl glycidyl ethers due to increased steric hindrance around the oxirane ring [2]. This reduced reactivity allows for better control over copolymer composition and molecular weight distribution compared to highly reactive, unhindered glycidyl ethers like ethyl glycidyl ether.

Cationic Copolymerization Reactivity
Class-level inference
Lower reactivity (qualitative) vs. ethyl glycidyl ether
Supports controlled copolymer architecture
Steric hindrance from branched substituent
Polymer Chemistry Cationic Polymerization Reactivity Ratio

Hydrophobic Modification: LogP Comparison with Isopropyl Glycidyl Ether

The branched 1-ethylpropoxy group confers higher hydrophobicity to 2-[(1-Ethylpropoxy)methyl]oxirane compared to smaller, less branched analogs. Isopropyl glycidyl ether, a commonly used reactive diluent, has a calculated LogP of 0.5 . In contrast, 2-[(1-Ethylpropoxy)methyl]oxirane is estimated to have a LogP of approximately 1.8, based on the additional carbon atoms and branching . This increased LogP translates to a higher octanol-water partition coefficient, indicating better compatibility with non-polar matrices and improved water resistance in cured polymers.

Hydrophobic Modification
Class-level inference
LogP ~1.8 (estimated) vs. isopropyl glycidyl ether 0.5
Supports hydrophobic formulation and moisture resistance
Experimental verification advised
Hydrophobicity LogP Glycidyl Ether

Structural Isomer Differentiation: Impact on Polymer Network Properties

The branched 1-ethylpropoxy group versus the linear pentyl chain in amyl glycidyl ether leads to different polymer network topologies upon curing. Branched monomers typically introduce free volume and reduce crosslink density, which can lower the glass transition temperature (Tg) and increase flexibility of the cured resin [1]. While direct Tg data for polymers derived from 2-[(1-Ethylpropoxy)methyl]oxirane is not available, class-level studies demonstrate that branched alkyl glycidyl ethers consistently produce thermosets with lower Tg and higher elongation at break compared to their linear counterparts [2].

Structural Isomer Differentiation
Class-level inference
Expected lower Tg, higher flexibility vs. linear amyl glycidyl ether
Supports tailored flexibility and impact resistance
Class trend in amine-cured epoxy networks
Polymer Physics Thermoset Network Architecture

Synthetic Route and Purity: Commercial Availability as a Building Block

2-[(1-Ethylpropoxy)methyl]oxirane is commercially available with a purity of 95% or higher . It is synthesized via epoxidation of the corresponding allyl ether, a common and well-established route . The availability of high-purity material ensures consistent reactivity and minimizes side reactions in subsequent synthetic steps. Compared to custom-synthesized branched glycidyl ethers, this compound offers a reliable, off-the-shelf option for researchers and process chemists.

Synthetic Route and Purity
Supplier data
Purity ≥95% (commercial)
Reduces purification burden, supports reproducibility
Verify lot-specific COA
Synthetic Chemistry Intermediate Purity

Epoxide Ring Strain and Nucleophilic Reactivity: Quantitative Comparison

The oxirane ring in 2-[(1-Ethylpropoxy)methyl]oxirane possesses a ring strain energy of approximately 114 kJ/mol, a value characteristic of all terminal epoxides [1]. This strain energy is the thermodynamic driving force for nucleophilic ring-opening reactions. While the intrinsic strain is identical to that of other terminal glycidyl ethers (e.g., glycidyl isopropyl ether), the steric environment created by the 1-ethylpropoxy group can modulate the kinetics of nucleophilic attack. Specifically, the branched alkoxy substituent can hinder approach of bulky nucleophiles, leading to slower reaction rates compared to less hindered analogs [2].

Epoxide Ring Strain
Class-level inference
Ring strain ~114 kJ/mol; steric hindrance modulates kinetics
Guides nucleophile and condition selection
Identical strain to glycidyl isopropyl ether
Reaction Kinetics Ring Strain Nucleophilic Attack

Optimal Application Scenarios for 2-[(1-Ethylpropoxy)methyl]oxirane in Research and Industry


Synthesis of Hydrophobic Polyethers for Low-Polarity Coatings

The higher LogP (~1.8) and branched structure of 2-[(1-Ethylpropoxy)methyl]oxirane make it an ideal monomer for synthesizing polyethers with enhanced hydrophobicity . These polyethers can be used as building blocks for low-polarity coatings, adhesives, and sealants where water resistance and compatibility with non-polar substrates are critical .

Controlled Polymerization to Achieve Specific Copolymer Architectures

The reduced reactivity of this branched glycidyl ether in cationic copolymerization, due to steric hindrance, allows for precise control over copolymer composition and molecular weight distribution . This is particularly valuable for synthesizing block or gradient copolymers with tailored properties, such as amphiphilic polymers for drug delivery or surfactants .

Reactive Diluent for Epoxy Resins Requiring Lower Viscosity and Increased Flexibility

Due to its relatively low boiling point (~150°C) and branched structure, 2-[(1-Ethylpropoxy)methyl]oxirane can function as a reactive diluent in epoxy resin formulations . It reduces the viscosity of the uncured resin, improving processability, while the branched alkyl chain introduces flexibility and reduces the glass transition temperature (Tg) of the cured network compared to using linear glycidyl ethers .

Intermediate for Functionalized Molecules in Pharmaceutical R&D

The highly reactive oxirane ring, combined with the hydrophobic 1-ethylpropoxy group, makes this compound a versatile intermediate for introducing a protected 1,2-diol or other functionalities into drug candidates . The high commercial purity (≥95%) ensures reliable and reproducible synthetic outcomes in medicinal chemistry campaigns .

Application
Selection Property
Validation Focus
Hydrophobic polyether synthesis
High LogP and branched alkyl structure
Water resistance and non-polar substrate compatibility
Controlled copolymer synthesis
Reduced steric reactivity in cationic polymerization
Copolymer composition and molecular weight control
Epoxy reactive diluent
Low boiling point and branching
Viscosity reduction and cured network flexibility
Pharmaceutical intermediate synthesis
Reactive oxirane with hydrophobic group
Reproducible functionalization and high purity

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